molecular formula C21H11BrCl2N2O3 B11555891 N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11555891
M. Wt: 490.1 g/mol
InChI Key: COUMIFZVVNVRLM-UHFFFAOYSA-N
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Description

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound featuring multiple aromatic rings and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactionsThe final step involves the formation of the imine linkage (methylidene group) under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen substituents or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and halogen substituents allow it to bind to specific sites, potentially modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole and benzodioxole derivatives, such as:

Uniqueness

What sets N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine apart is its specific combination of substituents and the resulting electronic and steric properties. This unique structure may confer distinct biological activities or chemical reactivity, making it a valuable compound for further study.

Properties

Molecular Formula

C21H11BrCl2N2O3

Molecular Weight

490.1 g/mol

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H11BrCl2N2O3/c22-14-8-20-19(27-10-28-20)6-12(14)9-25-13-2-4-18-17(7-13)26-21(29-18)11-1-3-15(23)16(24)5-11/h1-9H,10H2

InChI Key

COUMIFZVVNVRLM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC(=C(C=C5)Cl)Cl)Br

Origin of Product

United States

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